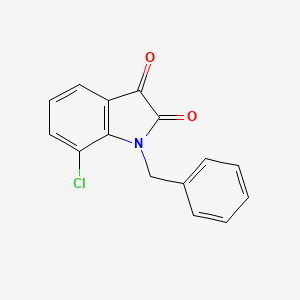

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .

Preparation Methods

The synthesis of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments .

Chemical Reactions Analysis

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction can convert the indole to its corresponding oxoindole derivative.

Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include oxoindoles, dihydroindoles, and halogenated indoles .

Scientific Research Applications

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

Medicine: The compound is investigated for its potential anticancer, antiviral, and antimicrobial properties.

Industry: Indole derivatives are used in the production of dyes, fragrances, and agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets. It can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving cell signaling and gene expression .

Comparison with Similar Compounds

1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indomethacin: A nonsteroidal anti-inflammatory drug.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Q & A

Q. Basic: What are the optimal synthetic routes for 1-benzyl-7-chloro-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves three key steps:

Indole Core Formation : Cyclization of substituted anilines or via Fischer indole synthesis.

Chlorination : Electrophilic substitution at position 7 using Cl₂ or SO₂Cl₂ under controlled temperatures (0–5°C) to avoid over-chlorination .

Benzylation : Alkylation of the indole nitrogen using benzyl halides in the presence of a base (e.g., K₂CO₃) .

Critical Parameters :

| Step | Temperature | Catalyst/Solvent | Yield Optimization |

|---|---|---|---|

| Chlorination | 0–5°C | None (neat) | Short reaction time (≤2 hrs) |

| Benzylation | 60–80°C | K₂CO₃/DMF | Excess benzyl halide (1.2–1.5 eq) |

One-pot methods for analogous dihydroindoles (e.g., 7-substituted derivatives) may reduce purification steps .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data, particularly in receptor binding assays?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.

- Compound Stability : Degradation under assay conditions (e.g., pH, temperature).

Methodological Solutions :

- Standardized Protocols : Use identical buffer systems (e.g., PBS pH 7.4) and validate compound stability via HPLC .

- Orthogonal Assays : Confirm binding affinity using SPR (surface plasmon resonance) alongside radioligand displacement .

- Meta-Analysis : Compare data across studies with shared structural analogs (e.g., 7-chloro-3-propyl derivatives) to identify trends .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, dione carbonyls at δ 170–180 ppm) .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<1%) and validate molecular weight .

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities in dihydroindole derivatives .

Q. Advanced: What computational strategies model the interaction between this compound and target enzymes (e.g., cytochrome P450)?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 4D6Z for CYP3A4) to predict binding poses .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of enzyme-ligand complexes .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. Basic: What are the critical steps in scaling up synthesis from milligram to gram scale?

Answer:

- Reagent Stoichiometry : Optimize benzyl halide excess (1.2–1.5 eq) to minimize unreacted indole .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

- Process Control : Implement in-line FTIR to monitor chlorination completion .

Q. Advanced: How does the benzyl substituent’s electronic environment influence reactivity in further functionalization?

Answer:

The electron-donating benzyl group:

- Activates the Indole Core : Facilitates electrophilic substitution at position 5 (meta to chlorine) .

- Steric Effects : Limits access to the nitrogen for bulky electrophiles.

Experimental Validation : - Compare reaction rates of benzyl vs. methyl analogs in Friedel-Crafts alkylation .

Q. Basic: What stability issues are documented under various storage conditions?

Answer:

- Light Sensitivity : Degrades to 7-hydroxy analogs under UV exposure; store in amber vials .

- Hydrolysis : Dione moieties hydrolyze in aqueous pH < 3; lyophilize for long-term storage .

Q. Advanced: What evidence supports modulation of oxidative stress pathways via Nrf2-Keap1 interactions?

Answer:

- In Vitro Data : Upregulation of Nrf2-dependent genes (e.g., HO-1) in HepG2 cells at 10 µM .

- Competitive Binding Assays : Displacement of Keap1-bound fluorescein (IC₅₀ = 8.2 µM) .

- Knockdown Studies : siRNA-mediated Nrf2 silencing abolishes cytoprotective effects .

Properties

Molecular Formula |

C15H10ClNO2 |

|---|---|

Molecular Weight |

271.70 g/mol |

IUPAC Name |

1-benzyl-7-chloroindole-2,3-dione |

InChI |

InChI=1S/C15H10ClNO2/c16-12-8-4-7-11-13(12)17(15(19)14(11)18)9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

MRUJZWGAGIKELE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=C3Cl)C(=O)C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.